REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl:8][C:9]1[CH:10]=[C:11]([NH:16][C:17](=[O:23])[NH:18][CH2:19][C:20]([OH:22])=O)[CH:12]=[C:13]([Cl:15])[CH:14]=1.Cl.[CH:25]([N:28]=[C:29]=[O:30])([CH3:27])[CH3:26]>ClC1C=CC=CC=1>[CH:25]([NH:28][C:29]([N:18]1[CH2:19][C:20](=[O:22])[N:16]([C:11]2[CH:12]=[C:13]([Cl:15])[CH:14]=[C:9]([Cl:8])[CH:10]=2)[C:17]1=[O:23])=[O:30])([CH3:27])[CH3:26]
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)NC(NCC(=O)O)=O
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 4 hours at 80°-90°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The organic solution is decanted
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC(=O)N1C(=O)N(C(=O)C1)C1=CC(=CC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 332 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |